9,10-Bis(4-methoxyphenyl)anthracene
Overview
Description
9,10-Bis(4-methoxyphenyl)anthracene (9,10-Bis-MPA) is an organic compound that is widely used in scientific research. It is a polycyclic aromatic hydrocarbon (PAH) that has been used in a variety of studies, from studying the effects of environmental pollutants to understanding the role of certain biochemical pathways in health and disease. 9,10-Bis-MPA is a stable, non-toxic, and relatively inexpensive compound that has become a valuable tool for researchers in the field of biochemistry.
Scientific Research Applications
Aggregation-Induced Emission and Cell Imaging
9,10-Bis(4-methoxyphenyl)anthracene derivatives exhibit aggregation-induced emission (AIE) characteristics, making them useful for cell imaging applications. For instance, derivatives with excellent AIE behaviors have been designed for fluorescent cell imaging, showcasing their potential in biological probes due to their intense emission when aggregated. This property is beneficial for developing new imaging agents in medical research, highlighting the molecular interactions within cellular environments (Wang et al., 2020).
Fluorescent pH Sensors
Anthracene derivatives also serve as fluorescent pH sensors, exploiting their AIE characteristics. These compounds can aggregate under specific pH conditions, resulting in high fluorescence intensity. This tunable AIE property through molecular structure control allows for the development of selective probes for pH and biomacromolecule sensing, offering valuable tools for biochemical and medical research (Lu et al., 2010).
Organic Electronics and Photocatalysis
In the realm of organic electronics, 9,10-Bis(4-methoxyphenyl)anthracene derivatives have been explored for their photophysical properties. These compounds demonstrate excellent thermal stability and potential as blue emitters in organic light-emitting diodes (OLEDs) applications, thanks to their ability to exhibit highly blue emissions in solution. Such properties are critical for advancing OLED technology, offering insights into the development of more efficient and stable light-emitting materials (Zhang et al., 2020).
Furthermore, anthracene-based photocatalysts have been studied for radical fluoroalkylation reactions under visible light irradiation. The design of these photocatalysts takes advantage of the anthracene core for high reducing power, enabling the generation of versatile fluoroalkyl radicals. This research opens new avenues for metal-free photocatalytic applications, presenting opportunities for sustainable and efficient chemical synthesis (Noto et al., 2018).
properties
IUPAC Name |
9,10-bis(4-methoxyphenyl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O2/c1-29-21-15-11-19(12-16-21)27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)20-13-17-22(30-2)18-14-20/h3-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYCXBAOXVVIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179409 | |
Record name | 9,10-Bis(4-methoxyphenyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(4-methoxyphenyl)anthracene | |
CAS RN |
24672-76-2 | |
Record name | 9,10-Di-p-anisylanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024672762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Bis(4-methoxyphenyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-DI-P-ANISYLANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLS3CT1D5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.